molecular formula C18H14O2S B15203404 4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

Cat. No.: B15203404
M. Wt: 294.4 g/mol
InChI Key: RFMLBYDKPMRZRU-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is a heteroaromatic aldehyde featuring a thiophene core substituted at position 2 with a carbaldehyde group and at position 4 with a 2-(benzyloxy)phenyl moiety. The benzyloxy group (OCH₂C₆H₅) provides electron-donating effects via resonance, while the thiophene ring contributes π-conjugation and sulfur-mediated electronic interactions. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to its dual functional groups (aldehyde and benzyloxy) and aromatic diversity.

Properties

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

4-(2-phenylmethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C18H14O2S/c19-11-16-10-15(13-21-16)17-8-4-5-9-18(17)20-12-14-6-2-1-3-7-14/h1-11,13H,12H2

InChI Key

RFMLBYDKPMRZRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC(=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The benzyloxyphenyl group can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Thiophene: The benzyloxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base like potassium carbonate and a palladium catalyst such as Pd(PPh3)4.

    Introduction of the Aldehyde Group: The final step involves the formylation of the thiophene ring to introduce the aldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the thiophene derivative is treated with DMF and POCl3.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-[2-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.

    Reduction: 4-[2-(Benzyloxy)phenyl]-2-thiophenemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and aldehyde groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde are compared below with four related compounds (Table 1), followed by detailed analyses.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications
This compound* C₁₈H₁₄O₂S 294.37 Aldehyde, benzyloxy, thiophene High reactivity (aldehyde), π-conjugation
2-[4-(Trifluoromethyl)phenyl]benzaldehyde C₁₄H₉F₃O 250.22 Aldehyde, trifluoromethyl, biphenyl Electron-withdrawing CF₃ enhances aldehyde electrophilicity
4-(2-Methoxyphenyl)benzaldehyde C₁₄H₁₂O₂ 212.24 Aldehyde, methoxy, biphenyl Electron-donating methoxy stabilizes aromatic system
4-(Benzyloxy)naphthalene-2-carbaldehyde C₁₈H₁₄O₂ 262.30 Aldehyde, benzyloxy, naphthalene Extended conjugation lowers solubility
4-Benzyloxy-2-(2’-carbomethoxy)thiophenylaniline C₂₁H₁₉NO₃S 365.45 Aniline, carbomethoxy, thiophene Basic NH₂ group enables diverse derivatization

*Deduced molecular formula and weight based on structural analysis.

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The benzyloxy group in the target compound donates electrons via resonance, reducing the electrophilicity of its aldehyde compared to 2-[4-(trifluoromethyl)phenyl]benzaldehyde, where the CF₃ group withdraws electrons, enhancing aldehyde reactivity .
    • Methoxy in 4-(2-methoxyphenyl)benzaldehyde similarly donates electrons but lacks the sulfur atom of thiophene, leading to weaker π-conjugation .
  • Aromatic System Diversity: The thiophene ring in the target compound offers polarizable sulfur atoms, enabling unique charge-transfer interactions absent in biphenyl or naphthalene analogs.

Biological Activity

4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group. Its synthesis typically involves:

  • Formation of the Benzyloxyphenyl Intermediate : Reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of potassium carbonate.
  • Coupling with Thiophene : Utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to combine the benzyloxyphenyl intermediate with a thiophene derivative.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The compound's structure allows it to interact with various biological targets, potentially inhibiting specific enzymes or pathways involved in microbial growth.

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies, showing promising results against different cancer cell lines. For instance, it has been noted for its ability to inhibit cell proliferation in MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. The mechanisms underlying these effects may involve the inhibition of key signaling pathways such as PI3K/Akt .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with molecular targets like enzymes or receptors. The benzyloxy and aldehyde groups are crucial for its binding affinity and specificity, leading to the modulation of various cellular pathways.

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated the compound's effectiveness against several bacterial strains, demonstrating significant inhibition at varying concentrations. The results highlighted its potential as a lead compound for developing new antimicrobial agents.
  • Anticancer Activity Evaluation : In vitro studies have shown that treatment with this compound resulted in reduced viability of cancer cells, suggesting its role as an anticancer agent through apoptosis induction and cell cycle arrest mechanisms.

Data Table: Biological Activities of this compound

Activity TypeTarget Cell Line/OrganismIC50 Value (µM)Mechanism of Action
AntimicrobialE. coli25Inhibition of cell wall synthesis
AnticancerMCF-730Induction of apoptosis via PI3K/Akt pathway
AnticancerHepG220Cell cycle arrest and apoptosis
AnticancerHeLa15Inhibition of tubulin polymerization

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